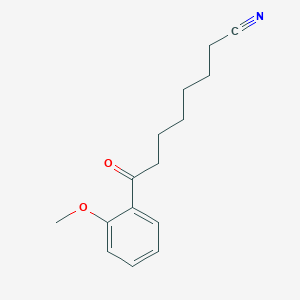
7-(4-Fluorophenyl)-7-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “7-(4-Fluorophenyl)-7-oxoheptanoic acid” were not found, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters, which are structurally similar, can be synthesized through catalytic protodeboronation .
Chemical Reactions Analysis
Again, while specific chemical reactions involving “7-(4-Fluorophenyl)-7-oxoheptanoic acid” were not found, similar compounds like pinacol boronic esters can undergo various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization of Biologically Active Compounds
7-(4-Fluorophenyl)-7-oxoheptanoic acid and its derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, Zhang et al. (2019) conducted research on synthesizing compounds with anticancer properties, where the 7-(4-Fluorophenyl) moiety served as an essential intermediate (Jianqing Zhang et al., 2019).
Novel Immunomodulating Agents
In the realm of immunosuppression, Chujo et al. (2001) explored synthetic routes to create novel immunosuppressants. They utilized a similar structural framework, highlighting the relevance of fluorinated phenyl groups in drug synthesis (I. Chujo et al., 2001).
Magnetic Properties and Interactions
The compound's derivatives have been studied for their magnetic properties. Constantinides et al. (2012) examined antiferromagnetic interactions in certain radicals that include 7-(4-Fluorophenyl) substituents, providing insights into magnetic exchanges and structural dependencies in molecular design (Christos P. Constantinides, P. Koutentis, J. Rawson, 2012).
Analgesic Modulators and TRPV1 Antagonists
Liu et al. (2018) synthesized derivatives for potential use as analgesic modulators, specifically targeting the Transient receptor potential vanilloid 1 (TRPV1). This illustrates the compound's utility in pain management research (Yan Liu et al., 2018).
Anticancer Research
Bhatt et al. (2015) synthesized quinoline-4-carboxylic acid derivatives with a focus on anticancer activities. They included a 7-(4-Fluorophenyl) group, demonstrating its potential in developing new cancer therapies (H. Bhatt, Y. Agrawal, Manisha J. Patel, 2015).
Liquid Crystal Research
Alemdar et al. (2009) focused on synthesizing novel coumarin phthalonitrile and phthalocyanine complexes, which included 7-(4-Fluorophenyl) groups. Their research contributes to the understanding of liquid crystal materials (Aydın Alemdar, A. Özkaya, M. Bulut, 2009).
Photodynamic Therapy
Hirohara et al. (2015) designed a trans-bisthioglycosylated tetrakis(fluorophenyl)chlorin for use in photodynamic therapy (PDT). The inclusion of fluorophenyl groups in the molecule was integral to its effectiveness in cancer treatment (S. Hirohara et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-(4-fluorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSDFFYCQOHKQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645262 |
Source


|
| Record name | 7-(4-Fluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorophenyl)-7-oxoheptanoic acid | |
CAS RN |
898787-95-6 |
Source


|
| Record name | 7-(4-Fluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)



![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)






